ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
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Overview
Description
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is a complex organic compound that features a quinazoline and imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and imidazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents like methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or nitrogen atoms in the compound.
Reduction: This can affect the quinazoline or imidazole rings.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE involves its interaction with specific molecular targets. The quinazoline and imidazole moieties can bind to enzymes or receptors, modulating their activity. This can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Known for their anticancer and anti-inflammatory properties.
Imidazole Derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.
Uniqueness
ETHYL 6-(5-{[(2-METHYL-4-QUINAZOLINYL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is unique due to its combined quinazoline and imidazole structure, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Biological Activity
Ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that combines a quinazoline moiety linked through a sulfanyl group to an imidazole derivative, which is further connected to a hexanoate chain. The combination of these structural elements suggests diverse pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The quinazoline and imidazole frameworks are known for their antimicrobial properties. Preliminary studies indicate that compounds containing these structures exhibit significant antibacterial activity. For instance, quinazolinone derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
A comparative analysis of related compounds reveals that those with smaller hydrophobic substituents at specific positions exhibit enhanced inhibitory activity against bacterial growth. The following table summarizes the biological activities observed in related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 6-(5-{[(2-hydroxyethyl)sulfanyl]methyl}-2-oxoimidazol) | Contains an imidazole ring; sulfanyl group | Antimicrobial |
Ethyl 6-[5-(4-morpholinylmethyl)-2-oxoimidazol] | Similar imidazole structure; morpholine substituent | Anticancer |
6-(5-Methylimidazol) | Simplified imidazole structure | Various biological activities |
Anticancer Activity
Research has highlighted the cytotoxic effects of quinazoline derivatives against various cancer cell lines. For example, certain quinazolinone derivatives demonstrated potent cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. In particular, one study reported an IC50 value of approximately 10 μM for a specific derivative against the PC3 cell line, indicating significant potential for further development .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial or cancerous cells. Molecular docking studies suggest that such compounds can bind effectively to target sites, inhibiting critical biological processes .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various quinazoline derivatives, this compound was tested against standard bacterial strains. The results indicated a notable zone of inhibition, comparable to established antibiotics .
Study 2: Cytotoxicity Assessment
Another significant study focused on the cytotoxic effects of this compound on cancer cell lines. The compound was subjected to MTT assays to determine its effectiveness in inhibiting cell proliferation. The results showed dose-dependent cytotoxicity across multiple cancer cell lines, reinforcing its potential as an anticancer agent .
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 6-[5-[(2-methylquinazolin-4-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C21H24N4O4S/c1-3-29-18(27)11-7-6-10-17(26)19-16(24-21(28)25-19)12-30-20-14-8-4-5-9-15(14)22-13(2)23-20/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H2,24,25,28) |
InChI Key |
LRGHBUOWVPQRPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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